molecular formula C19H16N4O2 B3864218 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Katalognummer B3864218
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: PDCQJKVZJRAYDY-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as ENB-003, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.

Wirkmechanismus

3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a highly selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting CK2, 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a high degree of selectivity for CK2, making it an attractive target for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its high degree of selectivity for CK2, which makes it an attractive target for drug development. Additionally, 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is the development of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in cancer patients, as well as its efficacy in combination with other cancer therapies. Another potential direction is the study of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal formulation of 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for use in lab experiments.

Wissenschaftliche Forschungsanwendungen

3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

(Z)-3-(4-ethyl-3-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-3-14-6-5-13(10-18(14)23(24)25)9-15(11-20)19-21-16-7-4-12(2)8-17(16)22-19/h4-10H,3H2,1-2H3,(H,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCQJKVZJRAYDY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5547301

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 2
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 3
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 6
3-(4-ethyl-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.